1,5-Diazabicyclo[4.3.0]non-5-ene
Overview
Description
Synthesis Analysis
The synthesis of various diazabicyclo compounds has been explored through different methods. For instance, the synthesis of 3,4-benzo-7-hydroxy-2,9-diazabicyclo[3.3.1]non-7-enes was achieved by cyclization of 1,3-bis(silyl enol ethers) with quinazolines, which could be further functionalized by Suzuki cross-coupling reactions . Similarly, 1,8-diazabicyclo[4.3.0]non-3-ene-7,9-diones were synthesized from ureas or Z-protected amino acids using ring-closing metathesis (RCM) catalyzed by a ruthenium-carbene complex . Additionally, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) was involved in a novel reaction with benzyl halides in the presence of water, yielding a five-membered cyclic amide as the sole product .
Molecular Structure Analysis
The molecular structures of diazabicyclo compounds are diverse and have been determined through various crystallographic and computational studies. For example, the crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters revealed heterochiral H-bonded zigzag tape and molecular 'brick wall' motifs . The structure of 1,5-diazabicyclo[4.3.0]non-5-ene is not explicitly detailed in the provided papers, but its reactivity suggests a stable bicyclic structure conducive to nucleophilic reactions .
Chemical Reactions Analysis
The chemical reactivity of diazabicyclo compounds includes a variety of reactions. For instance, DBN reacts with octafluorocyclopentene to form unique C5F8-modified adducts, which have potential applications in gas-sensor technologies . The 1,3-dipolar cycloaddition reaction of 1,4-dihydropyridines with organic azides afforded 2,7-diazabicyclo[4.1.0]hept-3-enes with significant pharmacological activities . Furthermore, the reaction of DBN with benzyl halides in the presence of water is another example of its chemical versatility .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicyclo compounds are influenced by their unique structures. For example, 1,3-diazabicyclo[3.1.0]hex-3-ene systems exhibit unique photochromic properties in the solid state, forming deeply colored, stable materials under UV radiation . The pharmacological properties of 2,7-diazabicyclo[4.1.0]hept-3-enes, such as analgesic, antiprotozoal, hypoglycemic, antiinflammatory, antidepressant, and antihistaminic activities, are indicative of their chemical properties and potential for drug development . The properties of 1,5-diazabicyclo[4.3.0]non-5-ene specifically are not detailed, but its reactivity with octafluorocyclopentene suggests it has nucleophilic characteristics .
Scientific Research Applications
Catalytic Applications in Organic Synthesis
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as an effective catalyst in organic synthesis. Notably, it serves as a nucleophilic catalyst in the Friedel-Crafts acylation of pyrroles and indoles, facilitating regioselective C-acylation with high yields. This process emphasizes DBN's role as a versatile organocatalyst, contributing significantly to the development of complex organic compounds (Taylor et al., 2010).
Synthesis of Novel Multicyclic Semi-Alkaloids
DBN has been utilized in the synthesis of novel classes of multicyclic semi-alkaloids. This is achieved through cascade reactions with arylidene azlactones, yielding a range of fused tricyclic derivatives. These compounds demonstrate promising antimicrobial activity, illustrating DBN's role in creating pharmacologically relevant substances (Parhizkar et al., 2017).
Thermochemical Studies for Solvent Applications
In thermochemical studies, DBN and its derivatives have been explored for their potential as cellulose solvents in processes like the Ioncell-F method. This involves detailed measurements of heat capacities, enthalpies of fusion, and synthesis reactions, thereby contributing to the development of sustainable industrial processes (Ostonen et al., 2016).
Development of Pharmaceutical Precursors
DBN has been instrumental in the synthesis of functionalized condensed hexahydropyrimidine systems. This process involves annulation with electron-deficient propargylic alcohols, resulting in novel precursors for pyrimidine-based pharmaceuticals. The reactions are characterized by their regioselectivity and stereoselectivity, highlighting DBN's utility in pharmaceutical chemistry (Trofimov et al., 2016).
Fluorescence Applications in Chemistry
DBN has been used in the discovery of cyclocondensation reactions with alkyl coumarin-3-carboxylates. This leads to the formation of pentacyclic derivatives exhibiting strong fluorescence in both solutions and solid states. Such findings have implications for the development of novel fluorescent materials (Poronik & Gryko, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVLZREKBPKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184087 | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazabicyclo[4.3.0]non-5-ene | |
CAS RN |
3001-72-7 | |
Record name | 1,5-Diazabicyclo[4.3.0]non-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3001-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3001-72-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978M4OL12Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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